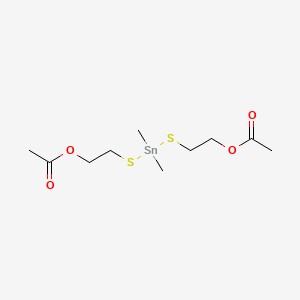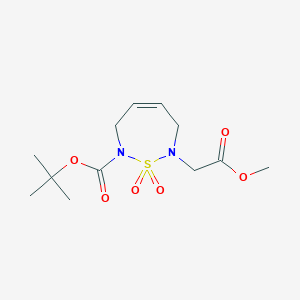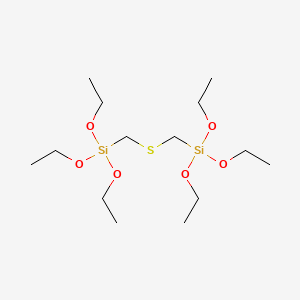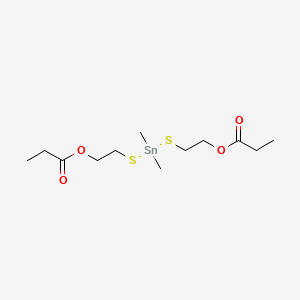
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a unique structure with oxygen, sulfur, and tin atoms, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate typically involves the following steps:
Formation of the Organotin Intermediate: The initial step involves the reaction of a tin halide with an appropriate organic ligand to form the organotin intermediate.
Introduction of Oxygen and Sulfur Atoms: The intermediate is then reacted with compounds containing oxygen and sulfur atoms under controlled conditions to introduce these elements into the structure.
Final Propanoate Addition: The final step involves the addition of the propanoate group to the organotin compound, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives.
科学的研究の応用
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can disrupt normal cellular functions, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
- 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester
Uniqueness
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, propanoate is unique due to its specific combination of oxygen, sulfur, and tin atoms, which imparts distinct chemical and biological properties
特性
CAS番号 |
67905-21-9 |
|---|---|
分子式 |
C12H24O4S2Sn |
分子量 |
415.2 g/mol |
IUPAC名 |
2-[dimethyl(2-propanoyloxyethylsulfanyl)stannyl]sulfanylethyl propanoate |
InChI |
InChI=1S/2C5H10O2S.2CH3.Sn/c2*1-2-5(6)7-3-4-8;;;/h2*8H,2-4H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChIキー |
VEQLFJGAGYWYIR-UHFFFAOYSA-L |
正規SMILES |
CCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


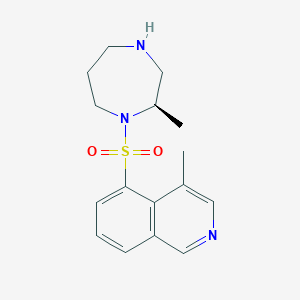
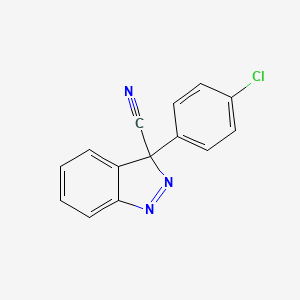

![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)

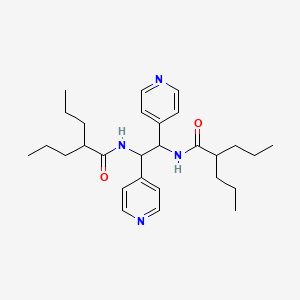
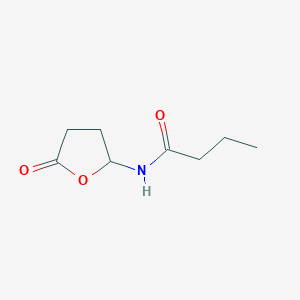
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
